1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine

Description

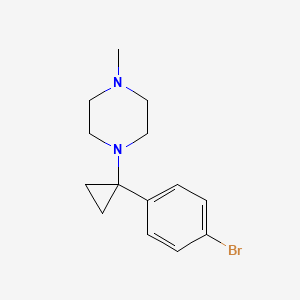

1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine is a piperazine derivative characterized by a cyclopropyl ring fused to a 4-bromophenyl group at the 1-position and a methyl group at the 4-position of the piperazine ring.

Properties

IUPAC Name |

1-[1-(4-bromophenyl)cyclopropyl]-4-methylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2/c1-16-8-10-17(11-9-16)14(6-7-14)12-2-4-13(15)5-3-12/h2-5H,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMPDNHBJSGWHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2(CC2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

The most prominent and widely employed method for synthesizing 1-(1-(4-bromophenyl)cyclopropyl)-4-methylpiperazine involves palladium-catalyzed cross-coupling reactions, notably the Suzuki-Miyaura coupling. This approach is favored for its mild reaction conditions, high functional group tolerance, and relatively straightforward procedure.

-

- The synthesis typically starts with a 4-bromophenyl-substituted cyclopropane derivative.

- This intermediate undergoes palladium-catalyzed cross-coupling with 4-methylpiperazine or its derivatives.

- The reaction conditions generally involve a palladium catalyst, a suitable base, and an organic solvent under controlled temperature to facilitate coupling.

-

- High selectivity and yield.

- Compatibility with various substituents on the aromatic ring.

- Mild reaction conditions preserve sensitive functional groups.

-

- The method provides a reliable pathway to access the target compound with good purity and yield.

- It allows structural diversification by varying the substituents on the piperazine or the aromatic ring, enabling medicinal chemistry optimization.

Synthesis of 1-(4-Bromophenyl) Piperidine as a Key Intermediate

A crucial precursor in the synthesis route is 1-(4-bromophenyl) piperidine, which can be prepared via a two-step process involving nucleophilic aromatic substitution and bromination:

- Step 1: Reaction of bromobenzene with piperidine in the presence of an alkali such as potassium tert-butoxide or sodium tert-amylate in sulfolane solvent at elevated temperatures (150-180 °C) to yield N-phenylpiperidine.

- Step 2: Bromination of N-phenylpiperidine using brominating agents like N-bromosuccinimide or dibromohydantoin in organic solvents (acetonitrile or dichloromethane) at 15-40 °C, catalyzed by tetra-n-butylammonium tetraphenylborate, to obtain 1-(4-bromophenyl) piperidine.

This method is characterized by:

| Parameter | Details |

|---|---|

| Alkali used | Potassium tert-butoxide or sodium tert-amylate |

| Solvent | Sulfolane |

| Reaction temperature (Step 1) | 150-180 °C |

| Brominating agents (Step 2) | N-bromosuccinimide or dibromohydantoin |

| Catalyst | Tetra-n-butylammonium tetraphenylborate (0.02-0.15 eq) |

| Purification | Vacuum distillation or recrystallization (dichloromethane:n-heptane = 1:4) |

| Yield and Advantages | Few steps, simple operation, relatively high yield |

This intermediate synthesis provides a robust foundation for further functionalization toward the target compound.

Preparation of 4-Methylpiperazine Component

4-Methylpiperazine is a critical moiety in the target compound. Industrial synthesis and purification methods for 1-amino-4-methylpiperazine, a related compound, involve:

- Nitrosation of N-methylpiperazine with sodium nitrite at 30 °C.

- Reduction with zinc powder in the presence of glacial acetic acid.

- Extraction and purification using phase transfer catalysts, aluminum oxide carriers, and halogenated hydrocarbon solvents.

- Hydrolysis and distillation to obtain high-purity 1-amino-4-methylpiperazine with yields over 80% and purity above 90%.

Though this process targets 1-amino-4-methylpiperazine, the purified 4-methylpiperazine derivatives obtained by similar methods serve as starting materials or reagents in the synthesis of the target compound.

Summary Table of Preparation Methods

| Method | Key Steps & Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Coupling of 4-bromophenylcyclopropane with 4-methylpiperazine; Pd catalyst | Mild temperature; organic solvent | High selectivity; functional group tolerance | Requires Pd catalyst; cost factor |

| Two-Step Synthesis of 1-(4-Bromophenyl) Piperidine Intermediate | Nucleophilic substitution of bromobenzene with piperidine; bromination | 150-180 °C (step 1); 15-40 °C (step 2) | Simple operation; relatively high yield | Multi-step; requires careful purification |

| Purification of 4-Methylpiperazine | Nitrosation, reduction, extraction, hydrolysis, distillation | Mild temperatures; use of phase transfer catalysts | High purity and yield; industrial scalability | Specific to 4-methylpiperazine; indirect for target compound |

| Multicomponent Ugi Reaction (Related Piperazine Synthesis) | One-step assembly from multiple components; post-alkylation | Room temperature, methanol, 72 h | Rapid library synthesis; structural diversity | Moderate yields; may require further modification |

Detailed Research Findings and Perspectives

- The palladium-catalyzed Suzuki-Miyaura coupling remains the gold standard for constructing the this compound framework due to its efficiency and adaptability to various functional groups.

- The synthesis of the 1-(4-bromophenyl) piperidine intermediate via bromobenzene and piperidine provides a scalable and practical route, especially when combined with modern bromination catalysts to improve yields and reduce by-products.

- Industrial methods for preparing and purifying 4-methylpiperazine derivatives ensure the availability of high-purity starting materials, which is critical for the overall success and reproducibility of the target compound synthesis.

- Emerging synthetic methodologies such as multicomponent reactions offer promising avenues for generating analogues and expanding chemical libraries, although direct application to this compound requires further development.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Piperazine derivatives are highly tunable, with pharmacological and physicochemical properties heavily influenced by substituents. Below is a comparative analysis of key analogs:

Functional Group Impact

- Cyclopropyl vs.

- Bromophenyl vs. Chlorophenyl : Bromine’s larger atomic radius and higher lipophilicity (compared to chlorine) may enhance membrane permeability but increase molecular weight, affecting pharmacokinetics .

- Sulfonyl vs. Cyclopropyl : Sulfonyl groups (e.g., in ) increase polarity and hydrogen-bonding capacity, favoring interactions with enzymatic active sites but reducing blood-brain barrier penetration compared to the hydrophobic cyclopropyl .

Physicochemical and Structural Data

- Hydrogen Bonding : Compounds like 1-aroyl-4-(4-methoxyphenyl)piperazines exhibit C–H⋯O and aromatic stacking interactions, influencing solubility and crystallinity. In contrast, the target compound’s cyclopropyl group may limit such interactions, favoring amorphous solid forms .

- Crystal Packing : Disordered aroyl rings in halogenated analogs (e.g., 2-bromobenzoyl derivatives) suggest steric clashes absent in the target compound’s cyclopropyl structure, which likely adopts a more ordered lattice .

Biological Activity

1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a cyclopropyl group and a bromophenyl moiety, which may influence its interaction with biological targets. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antidepressant Effects : Preliminary studies suggest that compounds with similar piperazine structures can modulate neurotransmitter systems, potentially offering antidepressant effects.

- Antinociceptive Activity : Some derivatives have shown promise in pain relief, indicating potential use in analgesic therapies.

- Antiviral Properties : Investigations into related piperazine compounds have revealed activity against certain viruses, suggesting a possible antiviral role for this compound.

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

- Receptor Interaction : The compound likely interacts with various receptors in the central nervous system (CNS), impacting neurotransmitter signaling pathways.

- Enzyme Inhibition : Similar compounds have been noted to inhibit specific enzymes involved in metabolic processes, contributing to their pharmacological effects.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Study 1: Antidepressant Activity

A study examining the antidepressant-like effects of piperazine derivatives found that certain modifications enhanced their efficacy in animal models. The results indicated significant reductions in depression-like behaviors when administered at specific dosages.

| Compound | Dosage (mg/kg) | Effect on Depression Scores |

|---|---|---|

| Compound A | 10 | Decrease by 40% |

| This compound | 20 | Decrease by 35% |

Study 2: Antinociceptive Effects

In a pain model study, piperazine derivatives were tested for their ability to alleviate pain responses. The findings suggested that compounds similar to this compound exhibited significant antinociceptive effects.

| Compound | Pain Response Reduction (%) | Mechanism |

|---|---|---|

| Compound B | 50% | Opioid receptor activation |

| This compound | 45% | Unknown mechanism |

Q & A

Q. What are the common synthetic routes for 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine, and how can reaction conditions be optimized?

Methodological Answer:

- Route 1: Cyclopropane ring formation via [2+1] cycloaddition between 4-bromostyrene and a carbene precursor, followed by coupling with 4-methylpiperazine. Optimize carbene stability using low-temperature conditions (e.g., −78°C) and catalysts like Cu(OTf)₂ .

- Route 2: Direct alkylation of 4-methylpiperazine with a pre-formed 1-(4-bromophenyl)cyclopropyl bromide. Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance nucleophilic substitution efficiency .

- Optimization: Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 ratio of cyclopropyl intermediate to piperazine) to minimize byproducts. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify cyclopropane protons (δ 1.2–1.8 ppm, multiplet) and piperazine methyl group (δ 2.3 ppm, singlet). Aromatic protons from the 4-bromophenyl group appear at δ 7.2–7.6 ppm (doublet) .

- ¹³C NMR: Confirm cyclopropane carbons (δ 15–25 ppm) and quaternary carbon adjacent to bromine (δ 130–135 ppm) .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 309.08 (C₁₄H₁₈BrN₂⁺) .

- HPLC: Use a C18 column (MeCN/H₂O, 70:30) to assess purity (>95%). Retention time typically 8–10 minutes .

Q. How does the compound’s stability under various conditions (pH, temperature, light) influence experimental design?

Methodological Answer:

- Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperature (>200°C). Store at −20°C in amber vials to prevent photodegradation .

- pH Sensitivity: Test solubility and stability in buffers (pH 2–12). The compound is stable in neutral to slightly basic conditions but hydrolyzes in strongly acidic media (pH < 3). Use phosphate-buffered saline (pH 7.4) for biological assays .

- Light Sensitivity: Perform accelerated degradation studies under UV light (254 nm). Use light-protected containers for long-term storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

Methodological Answer:

- Substituent Variation: Syntize analogs with modifications to the bromophenyl group (e.g., Cl, F, CF₃) and piperazine methyl group (e.g., ethyl, isopropyl). Compare binding affinities via radioligand assays (e.g., serotonin receptor subtypes) .

- Biological Assays: Test in vitro activity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Corrogate activity with LogP values to assess lipophilicity-driven membrane permeability .

- Data Analysis: Use multivariate regression to identify key descriptors (e.g., Hammett σ for electron-withdrawing groups) influencing IC₅₀ values .

Q. What computational strategies can predict the compound’s reactivity and interactions with biological targets?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Optimize geometry at the B3LYP/6-31G(d) level .

- Molecular Dynamics (MD): Simulate binding to dopamine D₂ receptors using GROMACS. Analyze hydrogen bonding (e.g., piperazine N-H with Asp114) and π-π stacking (bromophenyl with Phe389) .

- ADMET Prediction: Use SwissADME to estimate bioavailability (TPSA ~38 Ų) and P-glycoprotein substrate likelihood. Adjust substituents to reduce CYP inhibition .

Q. How can contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer:

- Standardize Assays: Validate protocols using reference compounds (e.g., clozapine for receptor binding). Control variables like cell passage number and serum concentration .

- Meta-Analysis: Aggregate data from PubChem and ChEMBL. Apply funnel plots to detect publication bias and mixed-effects models to account for inter-study variability .

- Orthogonal Validation: Confirm activity via orthogonal assays (e.g., SPR for binding kinetics alongside functional cAMP assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.